molecular formula C20H13ClFN3O2S B2719419 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105222-77-2

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2719419
CAS No.: 1105222-77-2
M. Wt: 413.85
InChI Key: HWLGSFMOCPLHPQ-UHFFFAOYSA-N
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Description

The compound “2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It is characterized by the presence of a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is substituted with a 4-chlorophenyl group at the 7-position and a 2-fluorophenylacetamide group at the 2-position .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs, which are structurally similar to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule and the reaction conditions. As a thieno[3,2-d]pyrimidin-3(4H)-yl derivative, it might undergo reactions typical for this class of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of atoms and functional groups it contains. For instance, the presence of electronegative atoms like nitrogen, oxygen, and halogens (chlorine and fluorine) would make the molecule polar. The compound’s NMR and IR spectra provide information about its chemical structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Kerru et al. (2019) focused on the synthesis of novel thienopyrimidine linked rhodanine derivatives, showcasing their antimicrobial potency. Compounds in this series demonstrated significant antibacterial and antifungal activities against various pathogens, offering insights into their potential as antimicrobial agents (Kerru, Maddila, Sobhanapuram, Jonnalagadda, 2019).

Radioligand Imaging Applications

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, indicative of its application in neuroimaging and the study of neuroinflammation. This work highlights the compound's potential in diagnostic imaging and neuroscientific research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).

Crystal Structure Analysis

Kang et al. (2015) explored the crystal structure of nuarimol, a pyrimidine fungicide, providing a foundation for understanding the molecular geometry and potential interactions of related compounds. This research aids in the structural analysis and design of new chemical entities with similar frameworks (Kang, Kim, Park, Kim, 2015).

Photochemical and Quantum Mechanical Studies

A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including spectroscopic, quantum mechanical studies, and ligand-protein interactions, delves into the photo-voltaic efficiency and non-linear optical (NLO) activity. This research offers insights into the potential application of these compounds in dye-sensitized solar cells (DSSCs) and as photosensitizers (Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

Antinociceptive and Anti-inflammatory Properties

Research by Selvam et al. (2012) on thiazolopyrimidine derivatives demonstrated significant antinociceptive and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, Ali, 2012).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities reported for pyrimidine derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S/c21-13-7-5-12(6-8-13)14-10-28-19-18(14)23-11-25(20(19)27)9-17(26)24-16-4-2-1-3-15(16)22/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLGSFMOCPLHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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